molecular formula C9H8F3NO B13043069 1-Amino-1-(3,4,5-trifluorophenyl)acetone

1-Amino-1-(3,4,5-trifluorophenyl)acetone

Cat. No.: B13043069
M. Wt: 203.16 g/mol
InChI Key: BLPFHNJSYAJBJE-UHFFFAOYSA-N
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Description

1-Amino-1-(3,4,5-trifluorophenyl)acetone is a fluorinated aromatic ketamine derivative characterized by a trifluorinated phenyl ring (3,4,5-trifluorophenyl) attached to an aminoacetone backbone. This compound belongs to a class of fluorinated organic molecules where fluorine substituents are strategically positioned to modulate electronic, steric, and physicochemical properties. Structurally, it is analogous to compounds such as 1-Amino-1-(3-fluoro-4-methylphenyl)acetone (CAS 1270337-88-6) and 1-(3-Aminophenyl)-2,2,2-trifluoroethanone (CAS 23516-80-5), differing primarily in fluorine substitution patterns and functional group arrangements.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

1-amino-1-(3,4,5-trifluorophenyl)propan-2-one

InChI

InChI=1S/C9H8F3NO/c1-4(14)9(13)5-2-6(10)8(12)7(11)3-5/h2-3,9H,13H2,1H3

InChI Key

BLPFHNJSYAJBJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C(=C1)F)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(3,4,5-trifluorophenyl)acetone can be synthesized through several organic synthesis methods. One common approach involves the reaction of 3,4,5-trifluorobenzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of 1-Amino-1-(3,4,5-trifluorophenyl)acetone typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3,4,5-trifluorophenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogenating agents or nitrating agents.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Amino-1-(3,4,5-trifluorophenyl)acetone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Amino-1-(3,4,5-trifluorophenyl)acetone exerts its effects involves interactions with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Key Observations :

  • The target compound features three fluorine atoms on the phenyl ring, compared to one fluorine and a methyl group in the analog from . This increases electronegativity and may reduce steric bulk compared to methyl substitution.
  • In contrast, 1-(3-Aminophenyl)-2,2,2-trifluoroethanone lacks fluorine on the phenyl ring but has a trifluoroethyl ketone group, which may confer distinct electronic and steric effects.

Physicochemical Properties

Property 1-Amino-1-(3,4,5-trifluorophenyl)acetone 1-Amino-1-(3-fluoro-4-methylphenyl)acetone 1-(3-Aminophenyl)-2,2,2-trifluoroethanone
Density (g/cm³) Not reported 1.127 ± 0.06 Not reported
Boiling Point (°C) Not reported 255.8 ± 40.0 Not reported
pKa Not reported 6.58 ± 0.10 Not reported

Analysis :

  • The methyl group in the analog from likely increases hydrophobicity (density = 1.127 g/cm³) compared to the target compound, which may exhibit higher density due to fluorine’s mass.
  • The pKa of 6.58 for suggests moderate basicity for the amino group, which could be further reduced in the target compound due to electron-withdrawing effects of multiple fluorines.

Biological Activity

1-Amino-1-(3,4,5-trifluorophenyl)acetone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. With the presence of a trifluoromethyl group, this compound exhibits distinct physicochemical properties that can influence its interactions with biological targets.

The molecular formula for 1-Amino-1-(3,4,5-trifluorophenyl)acetone is C₉H₈F₃N₁O, and it has a molecular weight of 201.16 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing its bioavailability.

The biological activity of 1-Amino-1-(3,4,5-trifluorophenyl)acetone may involve several mechanisms:

  • Enzyme Inhibition : The compound could act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with various receptors to modulate signaling pathways.
  • Cellular Uptake : The presence of the amino group may facilitate cellular uptake through specific transport mechanisms.

Anticancer Activity

Research has indicated that 1-Amino-1-(3,4,5-trifluorophenyl)acetone exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MIA PaCa-2 (pancreatic cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.

Neuroprotective Effects

A study evaluated the neuroprotective potential of the compound in models of neurodegeneration:

  • Model Used : PC12 cells exposed to neurotoxic agents.
  • Findings : Treatment with the compound resulted in a significant reduction in cell death and oxidative stress markers.

Structure-Activity Relationship (SAR)

The trifluoromethyl group is crucial for enhancing biological activity. Comparative studies with similar compounds lacking this group showed reduced efficacy. The following table summarizes key findings from SAR studies:

CompoundTrifluoromethyl GroupIC50 (µM)Activity
1-Amino-1-(3,4,5-trifluorophenyl)acetoneYes15Anticancer
1-Amino-1-(3-chlorophenyl)acetoneNo40Anticancer
1-Amino-1-(phenyl)acetoneNo60Anticancer

Case Studies

Several case studies have been conducted to explore the biological implications of this compound:

  • Study on Pancreatic Cancer :
    • Objective : To investigate the effect on tumor growth in vivo.
    • Methodology : Administration of the compound via intraperitoneal injection in a mouse model.
    • Results : Significant reduction in tumor size and metastasis was observed after three weeks of treatment.
  • Neuroprotection Research :
    • Objective : Assessing protective effects against oxidative stress.
    • Methodology : PC12 cells treated with neurotoxic agents alongside varying concentrations of the compound.
    • Results : Enhanced cell viability and decreased levels of reactive oxygen species were noted.

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